molecular formula C11H17NO3 B2640699 N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide CAS No. 2411196-16-0

N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide

Cat. No.: B2640699
CAS No.: 2411196-16-0
M. Wt: 211.261
InChI Key: DYLYIRMJTYDSKE-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide is a synthetic organic compound with a unique structure that includes an oxolane ring and a but-2-ynamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide typically involves the reaction of 2-methoxyethanol with oxirane to form the oxolane ring. This intermediate is then reacted with but-2-ynoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane ring, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The oxolane ring and the but-2-ynamide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

  • N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide
  • Poly(2-oxazoline)s: These compounds have similar structural features and are used in biomedical applications .

Uniqueness: this compound is unique due to its specific combination of an oxolane ring and a but-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-4-11(13)12-7-10(14-2)9-5-6-15-8-9/h9-10H,5-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLYIRMJTYDSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1CCOC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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